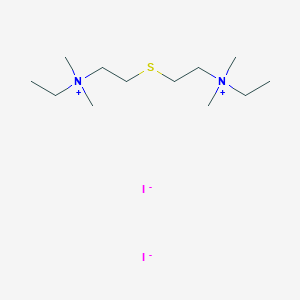![molecular formula C13H17NO3 B076515 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole CAS No. 13488-71-6](/img/structure/B76515.png)
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole, also known as MPO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxazolomorphinans and has been shown to have a high affinity for the mu-opioid receptor.
Mécanisme D'action
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor. Activation of the mu-opioid receptor leads to the inhibition of the release of neurotransmitters involved in pain transmission, resulting in analgesia. 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have a high affinity for the mu-opioid receptor, which allows for potent analgesic effects.
Effets Biochimiques Et Physiologiques
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have potent analgesic effects in animal models. It has also been shown to have potential applications in the treatment of drug addiction and depression. Studies have shown that 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole can modulate the reward pathway in the brain, which is involved in drug addiction. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is its high affinity for the mu-opioid receptor, which allows for potent analgesic effects. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have potential applications in the treatment of drug addiction and depression. However, one limitation of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is its potential for addiction and abuse. 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have similar effects to other opioids, which can lead to addiction and abuse.
Orientations Futures
For 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole research include further optimization of the synthesis method to produce higher yields and purity. Additionally, further studies are needed to determine the potential therapeutic applications of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole in the treatment of chronic pain, drug addiction, and depression. Furthermore, studies are needed to determine the safety and efficacy of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole in human clinical trials. Finally, research is needed to determine the potential for abuse and addiction with 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole use.
Conclusion:
In conclusion, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor, which allows for potent analgesic effects. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have potential applications in the treatment of drug addiction and depression. However, further research is needed to determine the safety and efficacy of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole in human clinical trials.
Méthodes De Synthèse
The synthesis of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl 2-bromomethylacrylate in the presence of a base to form the intermediate product. This intermediate product is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst to form the final product, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole. The synthesis of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain modulation. Studies have shown that 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has analgesic properties and can be used to treat chronic pain. 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has also been shown to have potential applications in the treatment of drug addiction and depression. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
Propriétés
Numéro CAS |
13488-71-6 |
|---|---|
Nom du produit |
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole |
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
7a-methyl-6-(phenoxymethyl)-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole |
InChI |
InChI=1S/C13H17NO3/c1-13-14(7-8-16-13)9-12(17-13)10-15-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Clé InChI |
YOTZQQWDFSJCEY-UHFFFAOYSA-N |
SMILES |
CC12N(CCO1)CC(O2)COC3=CC=CC=C3 |
SMILES canonique |
CC12N(CCO1)CC(O2)COC3=CC=CC=C3 |
Autres numéros CAS |
13488-71-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



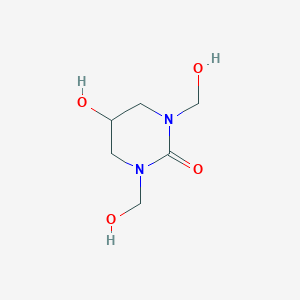
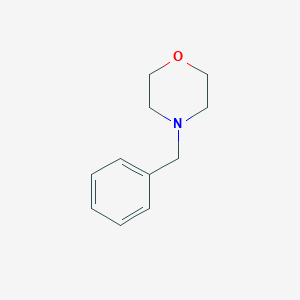
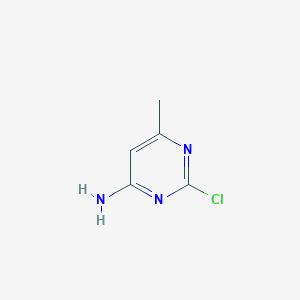
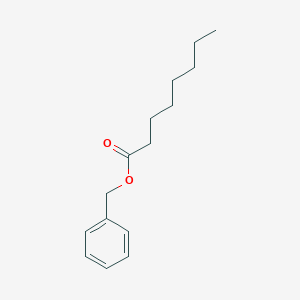
![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)
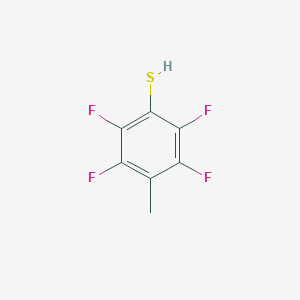
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
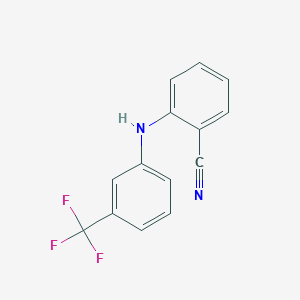
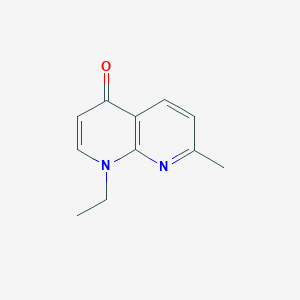
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)

